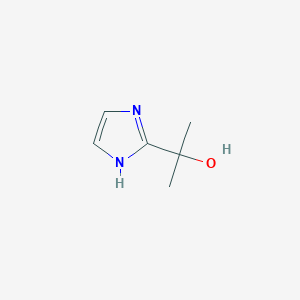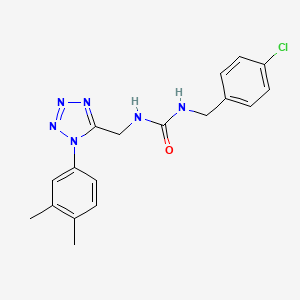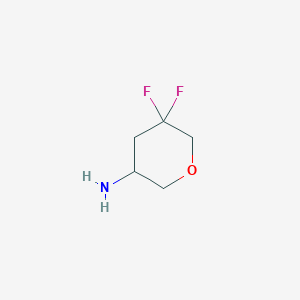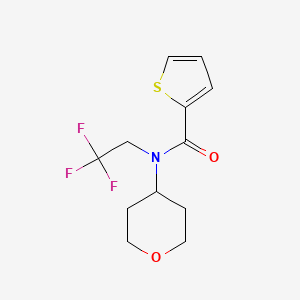![molecular formula C25H18ClFN4O2 B2405782 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide CAS No. 931697-07-3](/img/structure/B2405782.png)
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Characterization
The synthesis of complex pyrazoloquinoline derivatives involves multi-step chemical reactions, starting from basic building blocks to achieve the desired structure. For instance, compounds similar to the one have been synthesized using key intermediates like sulfonamide derivatives, indicating the versatility of these synthons in producing a wide range of compounds with potential biological activities (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). These methods often involve cyclization reactions, substitution reactions, and the introduction of various functional groups to modify the chemical properties and biological activities of the final products.
Anticancer Activity
Compounds within the pyrazoloquinoline family have been evaluated for their cytotoxic activities against various cancer cell lines. For example, certain sulfonamide derivatives synthesized from similar key intermediates demonstrated potent anticancer activity against breast and colon cancer cell lines in vitro, suggesting the potential therapeutic applications of these compounds in cancer treatment (Ghorab et al., 2015).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of pyrazoloquinoline derivatives have also been explored. For instance, novel series of compounds synthesized with variations in the pyrazoloquinoline core structure were screened for their in vitro antibacterial and antifungal activities, revealing some compounds with significant efficacy against pathogenic bacteria and fungi (Idrees, Bodkhe, Siddiqui, & Kola, 2020). These findings highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Material Science and Sensing Applications
In addition to biological activities, pyrazoloquinoline derivatives have applications in material science, particularly in the development of fluorescent sensors and photovoltaic materials. Compounds based on the pyrazoloquinoline skeleton have been investigated for their fluorescing properties and potential as sensors for detecting small inorganic cations, demonstrating the versatility of these compounds beyond pharmaceutical applications (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).
Future Directions
properties
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O2/c26-17-7-4-8-19(11-17)28-23(32)15-31-25(33)21-14-30(13-16-5-2-1-3-6-16)22-10-9-18(27)12-20(22)24(21)29-31/h1-12,14H,13,15H2,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSENVMUEMDABOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)
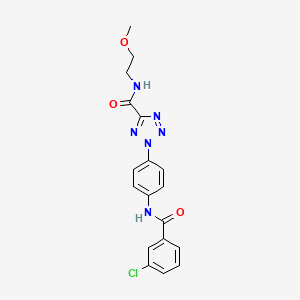
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)
![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
